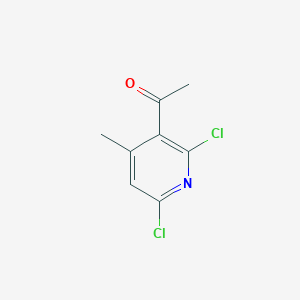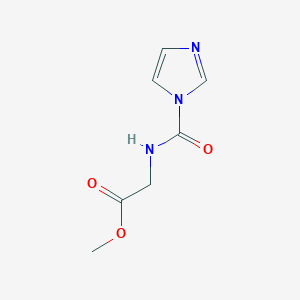
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethanone group
準備方法
The synthesis of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 4-methylpyridine followed by the introduction of the ethanone group. One common method involves the reaction of 2,6-dichloro-4-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds such as:
1-(2,6-Dichloropyridin-4-yl)ethanone: Similar structure but lacks the methyl group.
2-Chloro-1-(6-methylpyridin-3-yl)ethan-1-one: Similar structure but with different substitution patterns.
Thiazole derivatives: Different heterocyclic ring but similar applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
1-(2,6-dichloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-6(9)11-8(10)7(4)5(2)12/h3H,1-2H3 |
InChIキー |
AAIYVJYOGDWGPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)







![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)


![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
